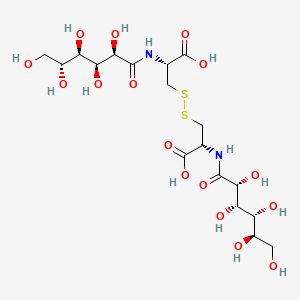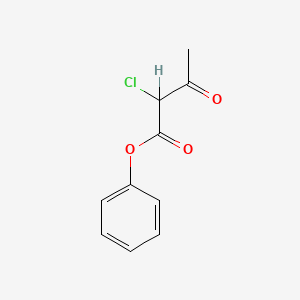
Phenyl 2-chloroacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-chloroacetoacetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of acetoacetic acid, where the hydrogen atom of the methylene group is replaced by a phenyl group and one of the hydrogen atoms of the methyl group is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 2-chloroacetoacetate can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
- Addition of phenylacetic acid to a reactor.
- Cooling the mixture to a specific temperature range.
- Gradual addition of chloroacetyl chloride while maintaining the temperature.
- Stirring the reaction mixture for a specified duration.
- Purification of the product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce phenyl 2-chloro-3-hydroxybutanoate.
- Oxidation reactions result in phenyl 2-chloroacetoacetic acid or other oxidized products.
Applications De Recherche Scientifique
Phenyl 2-chloroacetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl 2-chloroacetoacetate involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl group is highly reactive, allowing it to participate in various nucleophilic addition and substitution reactions. The chlorine atom also enhances the compound’s reactivity by making the adjacent carbon more electrophilic, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
Phenylacetic Acid: Similar structure but lacks the chloro and acetoacetate groups.
Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a phenyl group.
Phenylacetone: Similar structure but with a ketone group instead of the acetoacetate group.
Uniqueness: Phenyl 2-chloroacetoacetate is unique due to the presence of both the phenyl and chloroacetoacetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various fields of research and industry.
Propriétés
Numéro CAS |
85153-61-3 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
phenyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
ZKORLCBXGZWQFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


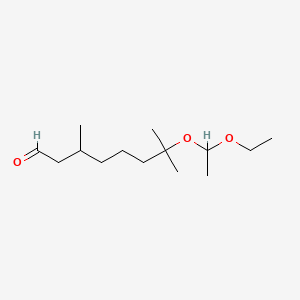

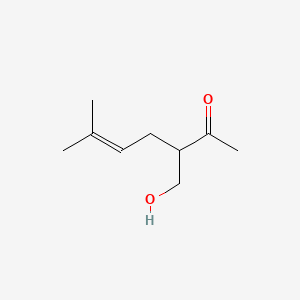
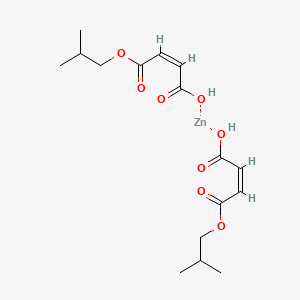

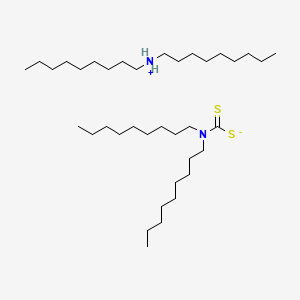
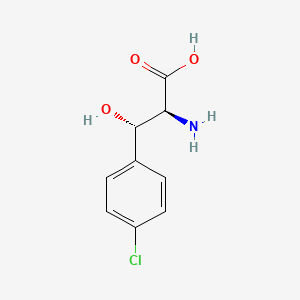

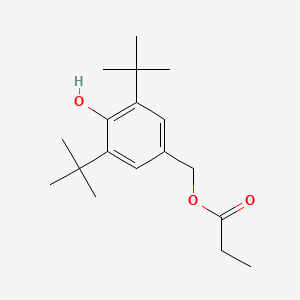

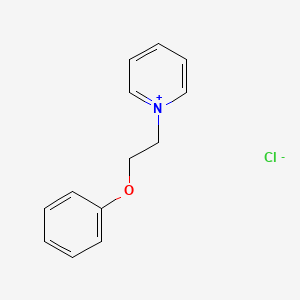
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
